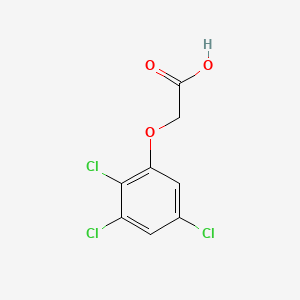

Acetic acid, (2,3,5-trichlorophenoxy)-

Description

Structure

3D Structure

Properties

CAS No. |

33433-95-3 |

|---|---|

Molecular Formula |

C8H5Cl3O3 |

Molecular Weight |

255.5 g/mol |

IUPAC Name |

2-(2,3,5-trichlorophenoxy)acetic acid |

InChI |

InChI=1S/C8H5Cl3O3/c9-4-1-5(10)8(11)6(2-4)14-3-7(12)13/h1-2H,3H2,(H,12,13) |

InChI Key |

GFMRARCDRIKDAV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1OCC(=O)O)Cl)Cl)Cl |

Origin of Product |

United States |

Synthesis and Advanced Derivatization Methodologies for Research Applications

Laboratory-Scale Synthesis Protocols for Acetic acid, (2,3,5-Trichlorophenoxy)-

Synthesis of 2,3,5-Trichlorophenol (B165520):

The requisite precursor, 2,3,5-trichlorophenol, is not as readily available as other isomers like 2,4,5-trichlorophenol (B144370). A common laboratory route to this specific isomer involves the Sandmeyer reaction, starting from 2,3,5-trichloroaniline (B102128). The key steps are:

Diazotization: 2,3,5-trichloroaniline is treated with a cold aqueous solution of a strong mineral acid, such as sulfuric acid, and then a nitrite (B80452) salt (e.g., sodium nitrite) is added at low temperatures (typically below 10°C) to form the corresponding diazonium salt.

Hydrolysis: The resulting 2,3,5-trichlorobenzenediazonium salt is then hydrolyzed, often by heating in the presence of a copper(I) catalyst (like copper(I) oxide) or by decomposition in an aqueous acidic solution, to yield 2,3,5-trichlorophenol.

Condensation with Chloroacetic Acid:

Once 2,3,5-trichlorophenol is obtained, it is converted to Acetic acid, (2,3,5-trichlorophenoxy)- via a Williamson ether synthesis. The general procedure is as follows:

Formation of the Phenoxide: 2,3,5-trichlorophenol is reacted with a strong base, such as sodium hydroxide, in an aqueous or alcoholic solution to form the sodium 2,3,5-trichlorophenoxide salt.

Nucleophilic Substitution: A salt of chloroacetic acid (e.g., sodium chloroacetate, prepared by neutralizing chloroacetic acid with a base) is added to the phenoxide solution. The mixture is heated, often to reflux, to facilitate the nucleophilic substitution reaction where the phenoxide displaces the chloride ion from the chloroacetate.

Acidification: After the reaction is complete, the resulting solution containing the sodium salt of Acetic acid, (2,3,5-trichlorophenoxy)- is cooled and acidified with a strong mineral acid (e.g., hydrochloric acid). This protonates the carboxylate, leading to the precipitation of the final product, Acetic acid, (2,3,5-trichlorophenoxy)-, which can then be isolated by filtration and purified by recrystallization.

| Step | Reactants | Key Reagents | Product | Reaction Type |

|---|---|---|---|---|

| 1 | 2,3,5-Trichloroaniline | H₂SO₄, NaNO₂ | 2,3,5-Trichlorobenzenediazonium sulfate | Diazotization |

| 2 | 2,3,5-Trichlorobenzenediazonium sulfate | H₂O, Heat, Cu₂O (catalyst) | 2,3,5-Trichlorophenol | Hydrolysis (Sandmeyer) |

| 3 | 2,3,5-Trichlorophenol, Chloroacetic acid | NaOH | Acetic acid, (2,3,5-trichlorophenoxy)- | Williamson Ether Synthesis |

Isotopic Labeling Strategies for Environmental Fate and Mechanistic Studies

Isotopically labeled Acetic acid, (2,3,5-trichlorophenoxy)- is an invaluable tool for tracing its movement and transformation in environmental systems and for elucidating its biochemical mechanisms. The most common isotopes used for this purpose are Carbon-13 (¹³C) and Carbon-14 (¹⁴C). Labeling can be targeted at either the aromatic ring or the acetic acid side chain.

Side-Chain Labeling:

Labeling the acetic acid moiety is a more direct synthetic approach. This is typically achieved by using isotopically labeled chloroacetic acid as a reactant in the final step of the Williamson ether synthesis.

Carboxyl-¹³C/¹⁴C Labeling: Using chloroacetic acid labeled at the carboxyl carbon (ClCH₂-¹³COOH or ClCH₂-¹⁴COOH) will result in the final product being labeled at the corresponding position. Labeled chloroacetic acid can be synthesized from precursors like labeled bromoacetic acid or via reactions involving ¹³CO₂ or ¹⁴CO₂.

Methylene-¹³C/¹⁴C Labeling: Similarly, using chloroacetic acid with a labeled methylene (B1212753) group (Cl-¹³CH₂COOH or Cl-¹⁴CH₂COOH) will introduce the isotope at that position in the final molecule.

The synthesis then proceeds by reacting the labeled chloroacetic acid with unlabeled 2,3,5-trichlorophenol under standard Williamson ether synthesis conditions.

Ring Labeling:

Introducing an isotopic label into the phenyl ring is a more complex process that requires starting with a labeled precursor early in the synthetic sequence.

Synthesis of Labeled Precursor: The synthesis would begin with an isotopically labeled benzene (B151609) derivative, such as uniformly ring-labeled [¹⁴C]-aniline or a specific isotopically enriched chlorobenzene.

Multi-step Conversion: This labeled precursor would then be carried through a series of reactions to generate labeled 2,3,5-trichloroaniline. For example, labeled aniline (B41778) can be acetylated and then chlorinated.

Sandmeyer Reaction: The labeled 2,3,5-trichloroaniline is then converted to labeled 2,3,5-trichlorophenol via the Sandmeyer reaction, as described in section 2.1.

Final Condensation: The resulting isotopically ring-labeled 2,3,5-trichlorophenol is then reacted with unlabeled chloroacetic acid to produce the final ring-labeled Acetic acid, (2,3,5-trichlorophenoxy)-.

| Labeling Position | Isotopically Labeled Precursor | General Strategy |

|---|---|---|

| Carboxyl Carbon | Chloroacetic acid-1-¹³C/¹⁴C | Reaction of labeled chloroacetic acid with unlabeled 2,3,5-trichlorophenol. |

| Methylene Carbon | Chloroacetic acid-2-¹³C/¹⁴C | Reaction of labeled chloroacetic acid with unlabeled 2,3,5-trichlorophenol. |

| Phenyl Ring | Uniformly Labeled [¹⁴C]-Aniline | Multi-step synthesis to form labeled 2,3,5-trichlorophenol, followed by reaction with unlabeled chloroacetic acid. |

Preparation of Structurally Analogous Compounds for Comparative Mechanistic Investigations

The synthesis of structurally analogous compounds is essential for structure-activity relationship (SAR) studies. These investigations help to determine which molecular features are critical for the compound's biological activity and environmental behavior. Analogs of Acetic acid, (2,3,5-trichlorophenoxy)- can be prepared by modifying either the chlorinated phenyl ring or the carboxylic acid side chain.

Modification of the Aromatic Ring:

A wide range of analogs can be synthesized by varying the number and position of chlorine substituents on the phenol (B47542) precursor. The general Williamson ether synthesis protocol remains applicable, with the primary difference being the starting phenol.

Isomeric Trichlorophenoxyacetic Acids: By starting with other trichlorophenol isomers (e.g., 2,4,5-trichlorophenol, 2,4,6-trichlorophenol), the corresponding isomeric trichlorophenoxyacetic acids can be synthesized.

Di- and Tetrachlorophenoxyacetic Acids: The use of various dichlorophenols (e.g., 2,4-dichlorophenol, 2,5-dichlorophenol) or tetrachlorophenols as starting materials will yield the respective di- and tetrachlorophenoxyacetic acid analogs.

Other Halogenated Analogs: While less common for direct comparative studies with the title compound, phenols substituted with other halogens (bromine, fluorine) could also be used to explore the effect of different halogen substituents.

Modification of the Side Chain:

Altering the carboxylic acid side chain provides another avenue for creating structural analogs. This is achieved by using different haloalkanoic acids in the Williamson ether synthesis with 2,3,5-trichlorophenol.

Longer Alkyl Chains: Reacting 2,3,5-trichlorophenol with α-bromopropanoic acid or α-bromobutanoic acid would yield (2,3,5-trichlorophenoxy)propanoic acid and (2,3,5-trichlorophenoxy)butanoic acid, respectively. These analogs allow for the investigation of the impact of the side chain length on activity.

Branched Side Chains: The use of haloalkanoic acids with branched chains can also be explored to probe the steric requirements of the target biological receptors.

| Analog Type | Example Compound | Key Precursors | Purpose of Investigation |

|---|---|---|---|

| Isomeric Analog | Acetic acid, (2,4,5-trichlorophenoxy)- | 2,4,5-Trichlorophenol, Chloroacetic acid | Effect of chlorine substitution pattern |

| Different Chlorination Level | Acetic acid, (2,4-dichlorophenoxy)- | 2,4-Dichlorophenol, Chloroacetic acid | Effect of the number of chlorine atoms |

| Modified Side Chain | 2-(2,3,5-Trichlorophenoxy)propanoic acid | 2,3,5-Trichlorophenol, 2-Bromopropanoic acid | Effect of side chain length and structure |

Environmental Dynamics and Physicochemical Fate of Acetic Acid, 2,3,5 Trichlorophenoxy

Adsorption and Desorption Processes in Soil and Sediment Matrices

Specific studies detailing the adsorption and desorption coefficients (such as K_d_ or K_oc_) for Acetic acid, (2,3,5-trichlorophenoxy)- in various soil and sediment types could not be identified in the available literature.

For related phenoxyacetic herbicides, adsorption is known to be a critical process influencing their environmental mobility. This process is generally correlated with the organic matter and clay content of the soil. For instance, studies on the 2,4,5-T isomer show that its tendency to adsorb to soil increases with higher organic content. nih.gov In a volcanic soil with high organic matter, the adsorption capacity for 2,4,5-T was observed to be greater than that for other phenoxyacetic acids like MCPA and 2,4-D. massey.ac.nz Desorption of these compounds can also occur, with a fraction of the chemical potentially remaining resistant to release. massey.ac.nz Given its structural similarity, it can be hypothesized that Acetic acid, (2,3,5-trichlorophenoxy)- would also exhibit adsorption to soil colloids, particularly those rich in organic carbon, but without experimental data, its relative affinity and the reversibility of this process remain unknown.

Transport Phenomena: Leaching, Runoff, and Volatilization within Environmental Compartments

Quantitative data on the leaching potential, runoff characteristics, and volatilization rates of Acetic acid, (2,3,5-trichlorophenoxy)- are not available.

The transport of a pesticide in the environment is governed by its physicochemical properties, including water solubility, vapor pressure, and its adsorption affinity for soil.

Leaching: The potential for a chemical to leach through the soil profile into groundwater is inversely related to its adsorption coefficient and directly related to its water solubility and persistence. For the related compound 2,4,5-T, its mobility in soil varies from high in sandy soil to moderate in soils with higher clay and silt content. nih.gov Research has shown that 96-99% of applied 2,4,5-T remained in the top 10 cm of soil even after several winters, suggesting that leaching was not a dominant transport pathway for that isomer. nih.gov

Runoff: The movement of pesticides from treated fields via surface runoff is a significant concern, particularly for compounds applied to soils with low permeability or on sloped terrains, especially during heavy rainfall events soon after application. Studies have shown that runoff losses of herbicides are possible, and factors like tillage practices can influence the amount of chemical transported. capes.gov.brpsu.edu

Volatilization: The tendency of a chemical to vaporize from soil or plant surfaces is determined by its vapor pressure and Henry's Law constant. Phenoxy herbicides in their acid form generally have low vapor pressures. For example, 2,4,5-T has a very low vapor pressure, suggesting that volatilization of the acid itself is not a major dissipation pathway. healthandenvironment.orgosha.gov However, ester formulations of these herbicides can be significantly more volatile. msu.edu Without the specific vapor pressure for Acetic acid, (2,3,5-trichlorophenoxy)-, its potential for volatilization cannot be accurately assessed.

Environmental Persistence and Half-Life Determination in Various Media

There is no specific information available on the environmental half-life of Acetic acid, (2,3,5-trichlorophenoxy)- in soil, water, or other media.

The persistence of a pesticide is a measure of the time it remains in the environment before being broken down by biotic (microbial) or abiotic (photolysis, hydrolysis) processes. For the 2,4,5-T isomer, the half-life in soil has been reported to be between 21 and 24 days. healthandenvironment.org In one forest watershed study, residues of 2,4,5-T in the upper 15 cm of soil decreased by 90% within one month. oup.com On plant foliage, its half-life can be shorter, ranging from 8 to 17 days on grass. healthandenvironment.org The persistence of Acetic acid, (2,3,5-trichlorophenoxy)- would depend on its susceptibility to microbial degradation and photodecomposition, which is influenced by its specific isomeric structure. Bacteria capable of metabolizing 2,4,5-T have been identified, but it is unknown if these or other microbes can degrade the 2,3,5- isomer. ethz.ch

Table 1: Environmental Half-Life of the Related Isomer 2,4,5-T This table is provided for contextual purposes only, as no data exists for Acetic acid, (2,3,5-trichlorophenoxy)-.

| Medium | Reported Half-Life | Citation |

|---|---|---|

| Soil | 21-24 days | healthandenvironment.org |

| Grass | 8-17 days | healthandenvironment.org |

| Forest Foliage | >90% decline in 1 month | oregonstate.edu |

| Forest Soil (0-15 cm) | 90% decline in 1 month | oup.com |

Bioavailability Considerations in Soil-Water Systems

Direct research on the bioavailability of Acetic acid, (2,3,5-trichlorophenoxy)- in soil-water systems has not been published.

Bioavailability refers to the fraction of a chemical in the environment that is available for uptake by organisms. In soil and water, the bioavailability of a pesticide is closely linked to its sorption-desorption characteristics. nih.gov Generally, only the portion of the chemical dissolved in the soil pore water is considered readily bioavailable for microbial degradation or uptake by plant roots. usda.gov The fraction that is strongly adsorbed to soil organic matter or clay particles is less bioavailable. usda.gov

Factors such as soil pH, organic matter content, and the chemical form of the compound (acid, salt, or ester) can influence its partitioning between the solid and aqueous phases, thereby controlling its bioavailability. For phenoxyacetic acids, which are weak acids, soil pH is particularly important; at higher pH values, the acid will be in its anionic form, which is generally more water-soluble and potentially more mobile and bioavailable, though also subject to repulsion from negatively charged clay surfaces. dss.go.thscialert.net Without specific data on its pKa and sorption behavior, the bioavailability of Acetic acid, (2,3,5-trichlorophenoxy)- under different environmental conditions cannot be determined.

Based on a comprehensive review of available scientific literature, there is a significant lack of specific research on the environmental transformation and biodegradation pathways of Acetic acid, (2,3,5-trichlorophenoxy)- . The vast majority of studies on trichlorophenoxyacetic acids have focused almost exclusively on the 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) isomer, due to its widespread historical use as a herbicide and its association with Agent Orange.

Consequently, detailed, scientifically verifiable information required to populate the requested article outline for the (2,3,5-trichlorophenoxy) isomer is not available in the public domain. Research on key microbial consortia, specific enzymatic degradation pathways, the influence of environmental parameters on its degradation, its photolytic transformation, and its hydrolytic stability has not been sufficiently conducted or published.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that focuses solely on Acetic acid, (2,3,5-trichlorophenoxy)- as per the provided, specific outline. Attempting to do so would require extrapolating data from a different chemical compound (2,4,5-T), which would be scientifically inaccurate and violate the core instructions of the request.

Mechanisms of Environmental Transformation and Biodegradation Pathways

Abiotic Degradation Processes

Oxidation and Reduction Pathways in Aqueous and Soil Systems

No specific studies detailing the oxidative or reductive transformation pathways of Acetic acid, (2,3,5-trichlorophenoxy)- in either aqueous or soil environments were identified. General processes such as photolysis, hydrolysis, and microbial degradation that affect other phenoxy herbicides are likely to play a role, but the specific reactions, rates, and influencing factors for this isomer have not been documented. nih.gov

Characterization of Major Transformation Products and Persistent Metabolites

There is no available data identifying or characterizing the major transformation products or persistent metabolites of Acetic acid, (2,3,5-trichlorophenoxy)-. Consequently, a data table of these products cannot be generated.

Ecological Interactions and Biological Responses in Non Target Organisms

Mechanisms of Action in Higher Plants

Acetic acid, (2,3,5-trichlorophenoxy)-, like other phenoxyacetic acid herbicides, functions as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA). scispace.comnih.gov Unlike natural auxins, which are tightly regulated and quickly metabolized by plants, synthetic auxins like 2,4-D and 2,4,5-T are more persistent. scispace.com This persistence leads to a disruption of the plant's hormonal balance. umn.edu

The primary mode of action involves inducing uncontrolled and disorganized plant growth in susceptible species. umn.edu At a molecular level, these synthetic auxins bind to auxin receptors, such as the F-box protein TIR1, which promotes the degradation of Aux/IAA transcriptional repressor proteins. oup.com The removal of these repressors activates auxin response factors (ARFs), leading to the expression of auxin-responsive genes. nih.gov This cascade results in a variety of abnormal growth responses, including leaf epinasty (downward curling), stem twisting, and cell division in tissues that would not normally divide. umn.edunih.gov Ultimately, this sustained, chaotic growth exhausts the plant's energy reserves, leading to senescence and death. scispace.com

The response of plants to auxinic herbicides varies significantly between sensitive and tolerant species, driven by differences at the cellular and molecular levels.

In sensitive plants , exposure to high concentrations of compounds like 2,4-D triggers a cascade of detrimental cellular events. A key response is the overproduction of reactive oxygen species (ROS), such as hydrogen peroxide, which leads to oxidative stress. nih.govresearchgate.netnih.gov This oxidative stress can cause significant damage to cellular components, including lipid peroxidation of membranes and damage to proteins and DNA. researchgate.net The herbicide also disrupts cell structure and can induce the synthesis of ethylene (B1197577), a plant hormone associated with stress and senescence. nih.govresearchgate.net

In tolerant plants , the primary defense mechanism is rapid metabolic detoxification. researchgate.net These plants possess enzymes that can quickly break down or conjugate the herbicide into inactive forms, preventing it from reaching its target sites and accumulating to toxic levels. For example, transcriptome analysis of a 2,4-D-tolerant cotton line revealed the involvement of specific genes related to transmembrane transport, transcription processes, and abscisic acid degradation pathways that were not as active in susceptible lines. frontiersin.org While tolerant species still recognize the chemical as an auxin, their ability to metabolize it swiftly prevents the downstream cascade of uncontrolled growth and oxidative damage seen in sensitive species. researchgate.net

| Feature | Response in Sensitive Species | Response in Tolerant Species |

| Herbicide Metabolism | Slow or negligible | Rapid detoxification and conjugation researchgate.net |

| Hormonal Response | Sustained high levels of auxin signaling, ethylene production nih.govresearchgate.net | Transient auxin signal, controlled hormonal balance |

| Cellular Response | Overproduction of Reactive Oxygen Species (ROS), oxidative stress, lipid peroxidation, cell death nih.govresearchgate.net | Enhanced antioxidant defense, maintenance of cellular integrity mdpi.com |

| Molecular Response | Upregulation of stress and senescence-related genes nih.gov | Upregulation of detoxification and transport-related genes frontiersin.org |

| Physiological Outcome | Uncontrolled growth, epinasty, senescence, death umn.edu | Normal or minimally affected growth |

A defining characteristic of phenoxyacetic acid herbicides is their selective action, primarily targeting broadleaf (dicotyledonous) plants while leaving most grasses (monocotyledonous) unharmed. scispace.com This selectivity is a key reason for their widespread use in controlling broadleaf weeds in cereal crops. scispace.com The basis for this differential response lies in physiological and anatomical differences between these major plant groups, including variations in leaf structure, vascular systems, and, most importantly, metabolic pathways that allow monocots to degrade the herbicide more effectively.

Impacts on Soil Microbial Community Structure and Function

The fate of (2,3,5-trichlorophenoxy)acetic acid in the soil is heavily influenced by microbial activity. Soil microorganisms play a crucial role in the biodegradation of phenoxyacetic acid herbicides. researchgate.net The introduction of these herbicides can, in turn, significantly alter the structure and function of the native microbial community. researchgate.net

Research on soils contaminated with 2,4-D and 2,4,5-T has shown that microbial communities from such environments can effectively degrade these compounds. frontiersin.org Specific bacterial strains, such as Pseudomonas cepacia, have been identified as capable of utilizing 2,4,5-T as a sole source of carbon, breaking it down into less harmful substances. researchgate.net However, the herbicide's presence can shift the microbial balance. Studies have demonstrated that the application of 2,4-D butyl ester altered the microbial community structure, with the magnitude of the effect depending on the herbicide concentration. researchgate.net The impact of these herbicides is also mediated by soil properties; for example, soils with higher organic matter may adsorb more of the chemical, reducing its bioavailability and toxic effects on the microbial population. researchgate.net

Effects on Aquatic Biota (e.g., Algae, Aquatic Invertebrates)

When phenoxyacetic acid herbicides enter aquatic ecosystems through runoff or drift, they can impact non-target aquatic organisms.

Aquatic Invertebrates : Phenoxyacetic acid herbicides are generally considered to be of low to moderate toxicity to aquatic invertebrates compared to other classes of pesticides like pyrethroids or organophosphates. vt.edu However, toxicity can vary widely among species. researchgate.netnih.gov

| Organism Group | Related Compound | Finding |

| Fish | 2,4,5-T | Moderately toxic; LC50 for rainbow trout is 350 mg/L (96 hours). healthandenvironment.org |

| Fish | 2,4-D | Sublethal exposure in Oreochromis mossambicus caused liver damage and gill hyperplasia. ijzi.net |

| Algae | 2,4,5-T | Classified as moderately toxic. herts.ac.uk |

| Algae | 2,4-D | Low concentrations (<2 mg/L) can stimulate growth; high concentrations (100 mg/L) inhibit growth and alter community structure. nih.gov |

Advanced Analytical Methodologies for Environmental and Biological Matrix Analysis

Sample Preparation and Extraction Techniques for Complex Matrices

The initial and often most critical step in the analysis of (2,3,5-trichlorophenoxy)acetic acid is the preparation and extraction of the analyte from the sample matrix. scispec.co.th The complexity of environmental samples (e.g., soil, water, sediment) and biological tissues requires efficient extraction techniques to ensure accurate and reliable quantification. researchgate.netnih.gov The primary goal is to transfer the analyte from its original matrix into a form suitable for instrumental analysis, often involving separation from interfering substances. researchgate.net

Several techniques have been developed and optimized for the extraction of phenoxyacetic acid herbicides.

Solid-Phase Extraction (SPE): SPE is a widely used and effective technique for the extraction and cleanup of phenoxyacetic acids from aqueous samples. nih.govresearchgate.net The general procedure involves passing the liquid sample, often after acidification to a pH below 2 to ensure the analytes are in their non-ionized form, through a solid sorbent packed in a cartridge. americanlaboratory.com The analytes are retained on the sorbent while interferences are washed away. The retained compounds are then eluted with a small volume of an organic solvent. researchgate.net A variety of sorbents have been utilized, including novel materials like zirconium(IV)-based metal-organic frameworks which demonstrate high extraction efficiency due to multiple interaction mechanisms. nih.gov

Microwave-Assisted Extraction (MAE): For solid matrices such as soil and sediment, MAE offers a significant improvement over traditional methods by reducing extraction time and solvent consumption. americanlaboratory.comnih.gov This technique uses microwave energy to heat the solvent and sample, accelerating the extraction of analytes from the matrix. nih.gov The U.S. Environmental Protection Agency (EPA) Method 3546 outlines a procedure for MAE of water-insoluble or slightly water-soluble organic compounds from various solid wastes. americanlaboratory.com

Ultrasonic-Assisted Extraction (UAE): Also known as sonication, UAE uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the sample surface facilitates the release of target analytes from the matrix. While it is a useful technique, some studies have found MAE to be more efficient for the extraction of chlorophenoxy acids from soil. econference.io

Liquid-Liquid Extraction (LLE): LLE is a conventional method that separates compounds based on their differential solubilities in two immiscible liquids, typically water and an organic solvent. americanlaboratory.com For phenoxyacetic acids in water, the sample is first acidified and then extracted with a solvent like methylene (B1212753) chloride. americanlaboratory.com While effective, LLE can be time-consuming and require large volumes of organic solvents.

The choice of extraction method depends on the sample matrix, the physicochemical properties of the analyte, the required detection limits, and the available instrumentation.

Table 1: Overview of Extraction Techniques for Phenoxyacetic Acids

| Technique | Principle | Typical Matrix | Key Advantages | Reference |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Partitioning of analyte between a solid sorbent and a liquid sample. | Water, Liquid Samples | High recovery, good cleanup, reduced solvent use. | nih.govresearchgate.net |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat solvent and accelerate extraction from solid samples. | Soil, Sediment, Solid Waste | Fast, reduced solvent consumption, efficient. | americanlaboratory.comnih.gov |

| Ultrasonic-Assisted Extraction (UAE) | Use of ultrasonic waves to create cavitation and enhance solvent penetration into the matrix. | Soil, Plant Material | Simple, can be performed at lower temperatures. | econference.io |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Water | Well-established, simple equipment. | americanlaboratory.com |

Chromatographic Separation Techniques

Following extraction and cleanup, chromatographic techniques are employed to separate (2,3,5-trichlorophenoxy)acetic acid from other co-extracted compounds before detection. The choice between gas and liquid chromatography is primarily dictated by the analyte's volatility and thermal stability.

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. However, the free carboxylic acid group in phenoxyacetic acids like (2,3,5-trichlorophenoxy)acetic acid makes them polar and non-volatile, requiring a derivatization step to convert them into more volatile forms prior to GC analysis. americanlaboratory.comnih.gov This conversion into esters or other derivatives improves chromatographic peak shape and sensitivity. americanlaboratory.com

GC coupled with mass spectrometry (MS) is a highly reliable confirmatory tool for the identification and quantification of these compounds. americanlaboratory.comnih.gov The mass spectrometer provides structural information, enhancing the certainty of identification. For increased selectivity and to overcome matrix interferences, tandem mass spectrometry (GC-MS/MS) is often used, which can eliminate the need for a second, different chromatographic column for confirmation. scispec.co.th

In recent years, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the predominant technique for the analysis of phenoxyacetic acids. lcms.cz A major advantage of LC-MS/MS is that it can directly analyze these polar, acidic compounds, often without the need for derivatization. econference.iolcms.cz This simplifies sample preparation and reduces analysis time.

Ultra-High Performance Liquid Chromatography (UHPLC) systems are frequently used to achieve rapid and efficient separations, often in under 15 minutes. nih.gov The analysis is typically performed using a reversed-phase column (e.g., C18) with an acidic mobile phase to ensure the analytes are in their protonated form. nih.goveconference.io Detection is commonly achieved using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. econference.iolcms.cz The use of Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity, allowing for the detection of these herbicides at very low concentrations (ng/L levels) in environmental samples. econference.iolcms.cz

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For the GC analysis of (2,3,5-trichlorophenoxy)acetic acid, derivatization is essential to increase volatility and thermal stability. nih.gov

Common derivatization strategies for phenoxyacetic acids include:

Esterification: This is the most common approach, converting the carboxylic acid group into an ester.

Methylation: Reagents like diazomethane (B1218177) or methanol (B129727) with an acid catalyst (e.g., H₂SO₄ or BF₃) are used to form methyl esters. researchgate.netamericanlaboratory.comnih.gov

Pentafluorobenzylation: Using pentafluorobenzyl bromide (PFBBr) creates PFB esters, which are highly responsive to electron capture detection (ECD) and can be analyzed by GC-MS. nih.govthermofisher.com

Silylation: This process replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. researchgate.netobrnutafaza.hr

Microwave-assisted derivatization has been shown to significantly shorten the reaction time compared to conventional heating methods. nih.gov While less common, derivatization can also be employed in LC-MS to enhance ionization efficiency or improve chromatographic retention for certain applications. nih.gov

Table 2: Common Derivatization Reagents for Phenoxyacetic Acid Analysis

| Reagent | Abbreviation | Derivative Formed | Primary Application | Reference |

|---|---|---|---|---|

| Methanol with H₂SO₄ or BF₃ | - | Methyl Ester | GC-MS | americanlaboratory.comnih.gov |

| Pentafluorobenzyl Bromide | PFBBr | Pentafluorobenzyl (PFB) Ester | GC-ECD, GC-MS | nih.govthermofisher.com |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) Ester | GC-MS | researchgate.netobrnutafaza.hr |

Spectroscopic and Immunochemical Detection Methods

Beyond mass spectrometric detection coupled with chromatography, other methods can be employed for detection and structural characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including the metabolites of (2,3,5-trichlorophenoxy)acetic acid. psu.edummu.ac.uk While MS provides information about the mass and fragmentation of a molecule, NMR provides detailed information about the connectivity of atoms within the molecule. mmu.ac.uk

In metabolic studies, after a potential metabolite is isolated, one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted. psu.edu

1D NMR (e.g., ¹H and ¹³C NMR): Provides fundamental information about the types of protons and carbons present and their chemical environment.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the piecing together of the molecular structure. For example, a ¹H-¹H COSY spectrum helps to identify adjacent protons, while an HSQC spectrum correlates protons directly to the carbons they are attached to. mmu.ac.uk

Although NMR is less sensitive than MS, it is a powerful tool for identifying the exact structure of unknown metabolites formed in biological systems, which is crucial for understanding biotransformation pathways. psu.edu Studies on the related compound 2,4,5-T have identified metabolites such as glycine (B1666218) and taurine (B1682933) amide conjugates, the structures of which would be confirmed using NMR techniques. nih.gov

Immunochemical methods, or immunoassays, offer a rapid, sensitive, and often cost-effective alternative for the detection of specific compounds or classes of compounds. hh-ra.orgiastate.edu These techniques utilize the highly specific binding interaction between an antibody and its target antigen (in this case, the herbicide).

Enzyme-Linked Immunosorbent Assay (ELISA) and Fluorescence Polarization Immunoassay (FPIA) are two common formats. hh-ra.orgnih.gov

ELISA: In a typical competitive ELISA, the sample containing the target analyte is mixed with a known amount of enzyme-labeled analyte and added to a plate coated with antibodies. The analyte in the sample competes with the labeled analyte for binding sites on the antibody. The amount of bound enzyme is inversely proportional to the concentration of the analyte in the sample. iastate.edu

FPIA: This is a homogeneous immunoassay (requiring no separation steps) that measures the change in polarization of fluorescently labeled analyte (tracer) upon binding to an antibody. nih.govpublichealthtoxicology.com It is a very rapid technique, with analysis times of just a few minutes. publichealthtoxicology.com

Immunoassays have been developed for various phenoxyacetic acid herbicides, such as 2,4-D. hh-ra.orgnih.gov The specificity of the antibodies is a key factor; some antibodies may exhibit cross-reactivity with structurally similar compounds, such as 2,4,5-T, which is closely related to (2,3,5-trichlorophenoxy)acetic acid. publichealthtoxicology.com These methods are particularly useful for high-throughput screening of a large number of samples. hh-ra.org

Environmental Remediation and Mitigation Strategies

Bioremediation Approaches Leveraging Microbial Degradation

Bioremediation utilizes the metabolic capabilities of microorganisms to degrade or transform hazardous compounds into less toxic substances. For Acetic acid, (2,3,5-trichlorophenoxy)-, microbial degradation is a promising strategy due to its potential for complete mineralization.

Bioaugmentation involves the introduction of specific microbial strains with known degradative capabilities into a contaminated site to enhance the degradation of the target pollutant. Several bacterial and fungal species have been identified for their ability to degrade Acetic acid, (2,3,5-trichlorophenoxy)-.

A notable example is the bacterium Pseudomonas cepacia strain AC1100, which can utilize (2,3,5-trichlorophenoxy)acetic acid as its sole source of carbon and energy. nih.govresearchgate.net In laboratory studies, an actively growing culture of P. cepacia AC1100 was able to degrade over 97% of the compound at a concentration of 1 mg/ml within six days. researchgate.net This strain has also demonstrated high efficiency in soil, removing more than 99% of the herbicide at a concentration of 1 mg/g of soil within one week. nih.gov Repeated applications of the strain led to over 90% removal from soil heavily contaminated with up to 20,000 ppm of the herbicide within six weeks. nih.gov

Fungi have also shown potential for the degradation of Acetic acid, (2,3,5-trichlorophenoxy)-. Studies have investigated various fungal species, including the white-rot fungus Rigidoporus sp. FMD21, and species from the genera Fusarium and Verticillium. d-nb.info A positive correlation has been observed between the laccase activity of Rigidoporus sp. FMD21 and the degradation rate of the herbicide, suggesting a key role for this enzyme. d-nb.infonih.gov Other fungi, while also capable of degrading the compound, exhibited much lower laccase activity, indicating different enzymatic pathways may be involved. d-nb.info

The degradation pathway in some bacteria, such as Burkholderia cepacia AC1100, is initiated by an oxygenase that converts (2,3,5-trichlorophenoxy)acetic acid to 2,4,5-Trichlorophenol (B144370) and Glyoxylate. ethz.ch Further degradation proceeds through a series of intermediates including 2,5-Dichlorohydroquinone and 5-Chloro-1,2,4-trihydroxybenzene. ethz.ch

Microbial Strains Involved in the Bioaugmentation of Acetic acid, (2,3,5-trichlorophenoxy)-

| Microorganism | Type | Degradation Efficiency | Conditions | Reference |

|---|---|---|---|---|

| Pseudomonas cepacia AC1100 | Bacterium | >97% | 1 mg/ml in liquid culture, 6 days | researchgate.net |

| Pseudomonas cepacia AC1100 | Bacterium | >99% | 1 mg/g in soil, 1 week | nih.gov |

| Rigidoporus sp. FMD21 | Fungus (White-rot) | Significant degradation correlated with high laccase activity | Laboratory culture | d-nb.infonih.gov |

| Fusarium sp. T1-BH.1 | Fungus | Able to degrade the herbicide | Laboratory culture | d-nb.info |

| Verticillium sp. T1-BH.2 | Fungus | Able to degrade the herbicide | Laboratory culture | d-nb.info |

Biostimulation aims to enhance the degradative activity of the native microbial populations in a contaminated environment by adding nutrients or other growth-limiting substances. This approach can be a cost-effective and sustainable alternative to bioaugmentation.

Research has shown that indigenous microbial communities in soils contaminated with phenoxy herbicides can be stimulated to degrade these compounds. The effectiveness of biostimulation can depend on various factors, including the availability of nutrients like nitrogen and phosphorus, and the presence of suitable electron acceptors for microbial respiration.

For instance, in a study on soils contaminated with herbicides, including (2,3,5-trichlorophenoxy)acetic acid, from a former military airbase, it was found that the native microbial communities had the potential for degradation. researchgate.net The addition of nutrients and other amendments to these soils was part of a broader bioremediation strategy to enhance the breakdown of these persistent compounds. researchgate.net

Phytoremediation Technologies and Plant-Assisted Degradation

Phytoremediation is an in-situ remediation technology that uses plants to remove, degrade, or contain contaminants in soil and water. This approach is generally cost-effective and aesthetically pleasing.

Research on the phytoremediation of Acetic acid, (2,3,5-trichlorophenoxy)- has explored the potential of various plants. Studies with woody plants have shown that they can absorb and degrade the n-butyl ester form of this herbicide. nih.gov Gas-liquid chromatography of leaf extracts from treated woody plants consistently revealed the presence of 2,4,5-trichlorophenol, a degradation product. nih.gov This indicates that these plants are capable of metabolizing the herbicide. The persistence of (2,3,5-trichlorophenoxy)acetic acid in the environment is influenced by its metabolism by plants and soil microorganisms. oregonstate.edu

Grasses are another group of plants with significant potential for phytoremediation due to their fibrous root systems, which can enhance microbial activity in the rhizosphere (the soil region directly influenced by root secretions). taylorfrancis.com This plant-microbe interaction, known as rhizodegradation, can accelerate the breakdown of organic pollutants. livetoplant.com While specific studies on the use of grasses for (2,3,5-trichlorophenoxy)acetic acid are limited, their effectiveness in remediating other organic contaminants suggests they could be a viable option. researchgate.nettaylorfrancis.comnih.gov

Aquatic plants also offer a means for the phytoremediation of herbicide-contaminated water. acs.orgiastate.eduresearchgate.net Species like coontail (Ceratophyllum demersum), American elodea (Elodea canadensis), and common duckweed (Lemna minor) have been shown to significantly reduce the concentrations of other herbicides in water. acs.orgiastate.edu The mechanisms involved include plant uptake, accumulation, and biotransformation, as well as stimulation of microbial degradation in the surrounding water. iastate.edu

Advanced Oxidation Processes (AOPs) for Degradation and Mineralization

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These processes are often used for the treatment of recalcitrant organic compounds like Acetic acid, (2,3,5-trichlorophenoxy)-.

Several AOPs have been investigated for the degradation of this herbicide. Photodegradation in aqueous solutions using UV light has been shown to proceed through both photoionization and the cleavage of a carbon-chlorine bond. oregonstate.edu The major products identified include hydroxylated derivatives resulting from the substitution of chlorine atoms. oregonstate.edu

Electrochemical AOPs, such as anodic oxidation and electro-Fenton processes, have also proven effective. taylorfrancis.com In the electro-Fenton process, hydroxyl radicals are generated through the reaction of electrochemically produced hydrogen peroxide with a ferrous iron catalyst. A proposed mineralization pathway for (2,3,5-trichlorophenoxy)acetic acid by hydroxyl radicals during the electro-Fenton process begins with the oxidation of the side chain, leading to the formation of intermediates like 2,4,5-trichlorophenol. taylorfrancis.com Further oxidation leads to the opening of the aromatic ring and eventual mineralization to carbon dioxide, water, and inorganic chlorides. taylorfrancis.com

Advanced Oxidation Processes for the Degradation of Acetic acid, (2,3,5-trichlorophenoxy)-

| AOP Method | Conditions | Degradation Efficiency | Key Findings | Reference |

|---|---|---|---|---|

| Photodegradation | UV light (254 nm) in aqueous solution | - | Degradation occurs via photoionization and C-Cl bond cleavage. | oregonstate.edu |

| Electro-Fenton | Pt/carbon felt and BDD/carbon felt cells | - | Leads to mineralization through intermediates like 2,4,5-trichlorophenol. | taylorfrancis.com |

Adsorption-Based Removal Technologies

Adsorption is a surface phenomenon where ions, atoms, or molecules from a gas, liquid, or dissolved solid adhere to a surface. This technology is widely used for the removal of pollutants from water.

Various adsorbent materials have been tested for their efficacy in removing Acetic acid, (2,3,5-trichlorophenoxy)- from aqueous solutions. Layered double hydroxides (LDHs), particularly those based on zinc and aluminum (Zn-Al LDHs), have shown high retention capacity. healthandenvironment.orgresearchgate.net The removal mechanism involves both surface adsorption and intercalation of the herbicide into the interlayer space of the LDH structure. healthandenvironment.orgresearchgate.net Retention capacities as high as 718 mg/g have been reported, with a removal rate of 96% under optimal conditions. healthandenvironment.orgresearchgate.net The efficiency of removal is influenced by factors such as pH, with a range of 5 to 6 being optimal for some LDH systems. awsjournal.org

Calcined LDHs have also been used, with a maximum removal rate of 75% observed at an optimal mass ratio of the herbicide to the adsorbent. awsjournal.org The adsorption process in this case is governed by the intercalation of the anionic form of the herbicide between the reconstructed LDH sheets. awsjournal.org

Adsorption-Based Removal of Acetic acid, (2,3,5-trichlorophenoxy)-

| Adsorbent | Adsorption Capacity | Removal Efficiency | Optimal Conditions | Reference |

|---|---|---|---|---|

| Zn-Al Layered Double Hydroxides (LDHs) | 718 mg/g | 96% | Optimal 2,4,5-T/Cl molar ratio of 0.5 | healthandenvironment.orgresearchgate.net |

| Calcined Zn-Al-CO3 LDH | 590 mg/g | 75% | pH 5-6, mass ratio of 0.66 | awsjournal.org |

Structure Activity Relationship Sar and Computational Modeling Approaches

SAR for Auxinic Herbicidal Activity within Phenoxyacetic Acid Derivatives

The herbicidal efficacy of phenoxyacetic acid derivatives is intrinsically linked to their molecular structure, a concept thoroughly explored through Structure-Activity Relationship (SAR) studies. These compounds function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA). scispace.com Their ability to induce a lethal response in susceptible plants is highly dependent on specific structural features, including the nature, number, and position of substituents on the aromatic ring. mdpi.comresearchgate.net

The core structure for auxinic activity consists of an unsaturated ring system with an acidic side chain. For phenoxyacetic acids, the biological activity is significantly influenced by the substitution on the phenyl ring. mdpi.com The presence of chlorine atoms is a key determinant of herbicidal potency. For instance, the well-studied herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) demonstrates potent auxinic activity. nih.gov The position of these chlorine atoms is critical; substitutions at the 2- and 4-positions of the phenyl ring are particularly effective for activity.

Table 1: Influence of Ring Substitution on Auxinic Activity of Phenoxyacetic Acid Derivatives

| Compound | Substitution Pattern | General Herbicidal Activity |

|---|---|---|

| Phenoxyacetic acid | Unsubstituted | Low |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2,4-dichloro | High |

| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | 2,4,5-trichloro | High |

This table illustrates the generally accepted structure-activity relationships for common phenoxyacetic acid herbicides.

SAR Governing Environmental Degradation Rates and Specific Pathways

The environmental persistence and degradation pathways of phenoxyacetic acid herbicides are heavily governed by their molecular structure. The number and position of chlorine substituents on the aromatic ring are primary factors influencing their susceptibility to microbial breakdown. ethz.ch Generally, an increase in the number of chlorine atoms leads to greater resistance to degradation, making the compound more persistent in the environment. nih.govethz.ch For example, 2,4,5-T is considered less readily biodegradable than the analogous herbicide 2,4-D, a difference attributed to the additional chlorine substituent. ethz.ch

The degradation of chlorinated phenoxyacetic acids can occur under both aerobic and anaerobic conditions, with distinct pathways.

Aerobic Degradation: Under aerobic conditions, the primary degradation pathway often involves the action of mono- and dioxygenase enzymes. frontiersin.org A key initial step for compounds like 2,4,5-T is the enzymatic removal of the acetate (B1210297) side chain to form the corresponding phenol (B47542), in this case, 2,4,5-trichlorophenol (B144370). frontiersin.org This is followed by further hydroxylation and ring cleavage. ethz.ch

Anaerobic Degradation: In anaerobic environments, such as saturated soils and sediments, reductive dechlorination is a critical degradation mechanism. researchgate.net Microorganisms, including species like Dehalobacter, catalyze the removal of chlorine atoms from the aromatic ring. researchgate.net The specific degradation products depend on the microbial consortia present and the specific isomer. For 2,4,5-T, anaerobic degradation can yield intermediates such as 3,4-dichlorophenol, 2,5-dichlorophenol, and 3-chlorophenol, before eventual conversion to phenol. researchgate.netnih.gov The process often involves ether cleavage either before or after dechlorination steps. nih.gov The half-life of these compounds can vary significantly based on environmental conditions, ranging from weeks to many months. iiab.me

For (2,3,5-trichlorophenoxy)acetic acid, its degradation would be expected to follow similar pathways. The positions of the chlorine atoms would influence which sites are most susceptible to initial microbial attack, whether by ether cleavage or reductive dechlorination, thus determining the specific intermediate compounds formed.

Table 2: Common Degradation Intermediates of 2,4,5-T in Anaerobic Environments

| Parent Compound | Degradation Condition | Key Intermediates |

|---|---|---|

| 2,4,5-Trichlorophenoxyacetic acid | Anaerobic (sediment cultures) | 2,4,5-Trichlorophenol |

| 2,4,5-Trichlorophenoxyacetic acid | Anaerobic (sediment cultures) | 2,5-Dichlorophenoxyacetic acid |

| 2,4,5-Trichlorophenoxyacetic acid | Anaerobic (sediment cultures) | 3,4-Dichlorophenol |

| 2,4,5-Trichlorophenoxyacetic acid | Anaerobic (sediment cultures) | 3-Chlorophenol |

Data compiled from studies on microbial degradation in sediment cultures. researchgate.netnih.gov

Computational Chemistry and Molecular Modeling for Predicting Environmental Fate and Biological Interactions

Computational chemistry and molecular modeling have become indispensable tools for predicting the environmental fate and biological interactions of chemicals like (2,3,5-trichlorophenoxy)acetic acid, often reducing the need for extensive experimental studies. nih.govwhiterose.ac.uk These computational approaches allow for the simulation of molecular properties and interactions, providing insights into biodegradability, toxicity, and mechanisms of action. nih.govnih.gov

One common approach involves the use of quantum chemical computational methods, such as Density Functional Theory (DFT). mdpi.com DFT calculations can be used to model the molecular structure, determine electronic charge distribution, and calculate reactivity descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov These parameters help in understanding the relationship between a molecule's structure and its reactivity, providing a theoretical basis for its biological activity and susceptibility to degradation. researchgate.netnih.gov

Molecular docking is another powerful technique used to simulate the interaction between a chemical (ligand) and a biological macromolecule, such as a receptor protein. nih.gov By modeling the binding of phenoxyacetic acid derivatives to auxin receptors, researchers can predict their relative binding affinities and potential for auxinic activity. This "toxicant-target" approach is crucial for screening chemicals and understanding their mode of action at a molecular level. nih.govnih.gov

Table 3: Application of Computational Models in Chemical Assessment

| Computational Method | Application for Phenoxyacetic Acids | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Analysis of molecular structure and electronics | Reactivity, electronic charge distribution, molecular stability. mdpi.comnih.gov |

| Molecular Docking | Simulation of binding to target receptors (e.g., auxin receptors) | Binding affinity, potential for biological activity, mechanism of action. nih.gov |

| Biodegradability Predictors (e.g., BiodegPred) | Assessment of susceptibility to microbial degradation | Classification as biodegradable or recalcitrant (persistent). nih.gov |

Emerging Research Frontiers and Future Academic Directions

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) in Degradation and Interaction Studies

The advent of "omics" technologies offers unprecedented opportunities to unravel the intricate interactions between Acetic acid, (2,3,5-trichlorophenoxy)- and biological systems at a molecular level. These approaches are pivotal in identifying the genetic and metabolic pathways involved in its degradation and the adaptive responses of organisms to its presence.

Genomics: The study of an organism's complete set of DNA, is fundamental to identifying the genes and microbial consortia responsible for the breakdown of chlorophenoxy herbicides. For the related compound 2,4,5-T, genomic analyses of bacteria like Burkholderia cepacia have been instrumental in identifying the gene clusters responsible for its degradation. Future genomic research on Acetic acid, (2,3,5-trichlorophenoxy)- will likely focus on comparative genomics to understand the genetic variations that enable certain microorganisms to metabolize this specific isomer. Metagenomic studies of contaminated environments could also reveal novel catabolic genes and pathways.

Proteomics: This field investigates the complete set of proteins expressed by an organism. In the context of Acetic acid, (2,3,5-trichlorophenoxy)-, proteomics can identify the specific enzymes (e.g., dioxygenases, reductases) that are upregulated in microorganisms upon exposure to the compound, thus elucidating the enzymatic machinery of its degradation. A proteomic analysis of the yeast response to the herbicide 2,4-dichlorophenoxyacetic acid revealed increased expression of enzymes involved in amino acid biosynthesis and stress response proteins. nih.gov Similar studies on organisms exposed to Acetic acid, (2,3,5-trichlorophenoxy)- would provide critical insights into its mode of action and the organism's adaptive strategies. nih.gov

Metabolomics: This is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. Metabolomic profiling of organisms exposed to Acetic acid, (2,3,5-trichlorophenoxy)- can identify the metabolic byproducts of its degradation, offering a detailed map of the breakdown pathway. Furthermore, it can reveal broader physiological responses of non-target organisms by detecting alterations in their endogenous metabolite profiles. researchgate.net Untargeted metabolomic profiling has been successfully applied to various organisms to understand their metabolic capabilities and responses to environmental stressors. mdpi.com

Table 1: Application of Omics Technologies in Herbicide Degradation and Interaction Studies

| Omics Technology | Application in Acetic acid, (2,3,5-trichlorophenoxy)- Research | Potential Findings |

|---|---|---|

| Genomics | Identification of microbial genes and pathways for degradation. | Novel catabolic enzymes; understanding of evolutionary adaptation to the compound. |

| Proteomics | Characterization of protein expression changes in organisms upon exposure. | Key enzymes involved in detoxification; cellular stress response mechanisms. |

| Metabolomics | Profiling of metabolic changes and degradation byproducts. | Elucidation of degradation pathways; biomarkers of exposure and effect in non-target organisms. |

Nanotechnology Applications in Environmental Monitoring and Remediation

Nanotechnology offers innovative solutions for the detection and cleanup of environmental contaminants like Acetic acid, (2,3,5-trichlorophenoxy)-. The unique properties of nanomaterials, such as their high surface-area-to-volume ratio, make them highly effective for these applications.

Environmental Monitoring: The development of nanosensors presents a promising frontier for the rapid, sensitive, and specific detection of Acetic acid, (2,3,5-trichlorophenoxy)- in environmental matrices such as soil and water. While specific nanosensors for this isomer are still in the developmental stage, research on sensors for other herbicides provides a strong foundation. For instance, innovations in nanotechnology are being explored for the detection of various pollutants, offering enhanced sensitivity and specificity compared to traditional methods. acs.org Future research will likely focus on creating nanosensors functionalized with specific recognition elements, such as antibodies or molecularly imprinted polymers, to selectively bind to Acetic acid, (2,3,5-trichlorophenoxy)-.

Environmental Remediation: Nanoremediation involves the use of nanoscale materials to degrade or sequester environmental pollutants. For chlorinated compounds, nanoparticles of zero-valent iron (nZVI) have shown significant promise due to their reductive capabilities. The application of nanomaterials in conjunction with bioremediation, known as nano-bioremediation, is another emerging area. nih.gov This approach uses nanoparticles to enhance the activity of microorganisms that can degrade the target compound. Recent studies have demonstrated the high efficiency of removing 2,4,5-T through adsorption and photocatalysis using surface-coated nanomaterials. acs.org Future research will likely explore the efficacy of various nanomaterials for the in-situ remediation of sites contaminated with Acetic acid, (2,3,5-trichlorophenoxy)-. acs.orgnanobioletters.com

Table 2: Nanotechnology Applications for Acetic acid, (2,3,5-trichlorophenoxy)-

| Nanotechnology Application | Description | Future Research Direction |

|---|---|---|

| Nanosensors | Development of highly sensitive and selective sensors for in-situ detection. | Functionalization with specific recognition elements for isomeric differentiation. |

| Nanoremediation | Use of nanoparticles (e.g., nZVI) for the degradation of the compound. | Optimization of nanoparticle delivery and reactivity in complex environmental matrices. |

| Nano-bioremediation | Combining nanoparticles with microorganisms to enhance biodegradation. | Investigating the synergistic effects and long-term stability of nano-microbe systems. |

Refined Predictive Modeling of Compound Behavior at Ecosystem Scales

Predictive modeling is an essential tool for understanding and forecasting the environmental fate and transport of chemicals. For Acetic acid, (2,3,5-trichlorophenoxy)-, future research will focus on developing more sophisticated models that can simulate its behavior across entire ecosystems.

Current models often rely on simplified assumptions. However, the development of more complex, mechanistic models is a key future direction. These models will aim to incorporate a wider range of environmental variables and their interactions, such as soil type, organic matter content, microbial community composition, and climatic factors. Simulation models are increasingly being used to understand the ecological and evolutionary drivers of herbicide resistance. mdpi.com

A significant challenge in modeling is scaling up from laboratory-based data to predict behavior in real-world ecosystems. Future models will need to bridge this gap by integrating data from multiple scales, from microcosm and mesocosm experiments to field observations. The use of machine learning and artificial intelligence is also expected to play a larger role in refining these predictive models by identifying complex patterns in large datasets. blm.gov

Interdisciplinary Approaches for Comprehensive Ecological Risk Assessment (non-human focused)

A comprehensive understanding of the ecological risks posed by Acetic acid, (2,3,5-trichlorophenoxy)- requires a move beyond traditional toxicological endpoints. Future risk assessments will increasingly adopt interdisciplinary approaches that integrate data and perspectives from various scientific fields.

This involves combining data from ecotoxicology, environmental chemistry, and ecology to build a more holistic picture of the compound's impact on non-human organisms and ecosystem functions. For example, understanding how the compound affects predator-prey relationships, nutrient cycling, or biodiversity requires an integrated approach. The One Health framework, which recognizes the interconnectedness of human, animal, and environmental health, provides a valuable model for such interdisciplinary assessments. tandfonline.com

New Approach Methodologies (NAMs), which include in vitro and in silico methods, are being developed to provide more human-relevant and ethically sound data for risk assessment. frontiersin.org For ecological risk assessment, similar efforts are underway to develop and validate NAMs for a diverse range of non-human species. This will allow for a more thorough evaluation of the potential risks to wildlife populations and ecosystem stability. The development of robust ecological risk assessments is crucial for informed environmental management and policy-making. nih.gov

Conclusion of Research Review

Synthesis of Key Academic Findings and Contributions

The primary challenge in synthesizing academic findings is the near-total absence of such findings in publicly accessible records. Key chemical repositories and databases provide extensive information on 2,4,5-T, including its synthesis from 2,4,5-trichlorophenol (B144370) and chloroacetic acid, but offer no equivalent, validated pathway for the 2,3,5- isomer. wikipedia.orgprepchem.comgoogle.com

A singular, ambiguous historical reference was noted in the National Institute of Standards and Technology (NIST) WebBook, citing a 1952 paper by Galat titled, "The Preparation of 2,3,5-Trichlorophenoxyacetic acid (2,4,5-T)". nist.gov The title itself is contradictory, making it impossible to ascertain without access to the full-text article whether it describes the synthesis of the 2,3,5- isomer or if the reference is an error for the 2,4,5- isomer. Beyond this isolated and uncertain reference, the scientific landscape for Acetic acid, (2,3,5-trichlorophenoxy)- appears to be largely uncharted.

Identification of Persistent Knowledge Gaps in the Field

Given the lack of dedicated research, the knowledge gaps concerning Acetic acid, (2,3,5-trichlorophenoxy)- are not minor or incremental; they are foundational and comprehensive. Virtually every aspect of this compound's lifecycle, from its creation to its potential environmental fate, remains undocumented in the scientific literature. The primary persistent knowledge gap is, therefore, the absence of a baseline chemical and physical characterization.

The following table summarizes the fundamental areas where scientific knowledge is currently lacking for this specific isomer.

| Area of Knowledge | Specific Information Lacking | Significance of Gap |

| Chemical Synthesis | Validated, high-yield synthetic pathways. | Prevents production of pure standards for research. |

| Physicochemical Properties | Experimentally determined melting point, boiling point, solubility, vapor pressure, and pKa. | Hampers development of analytical methods and environmental fate modeling. |

| Spectroscopic Data | Confirmed NMR, IR, and Mass Spectrometry spectra. | Prevents definitive identification and quantification in complex matrices. |

| Analytical Methods | Specific chromatographic or other methods for detection, quantification, and differentiation from other isomers. | Makes it impossible to screen for its presence in environmental or biological samples. |

| Biological Activity | Data on its herbicidal, auxinic, or other biological effects. | The potential utility or hazard of the compound is unknown. |

| Environmental Fate | Studies on persistence, degradation pathways (biotic/abiotic), and mobility in soil, water, and air. | Prevents any assessment of its potential environmental impact. |

| Toxicological Profile | Data on acute or chronic toxicity to various organisms. | The potential risk to environmental and human health is completely uncharacterized. |

Recommendations for Future Research Initiatives and Scholarly Pursuits

To address the extensive knowledge gaps surrounding Acetic acid, (2,3,5-trichlorophenoxy)-, a foundational research program is required. Scholarly pursuits should prioritize the most basic characterization of the molecule before any advanced investigations can be undertaken. The following recommendations outline a logical progression for future research:

Development of a Validated Synthetic Route: The first and most critical step is to develop and document a reliable and reproducible method for synthesizing pure Acetic acid, (2,3,5-trichlorophenoxy)-. This would likely involve the synthesis of the precursor, 2,3,5-trichlorophenol (B165520), followed by its reaction with a suitable acetic acid derivative. The purity of the final product must be rigorously confirmed.

Comprehensive Physicochemical Characterization: Once a pure standard is available, a full characterization of its fundamental properties is essential. This includes determining its melting point, solubility in various solvents, pKa, and octanol-water partition coefficient (Kow). This data is vital for all subsequent analytical and environmental studies.

Acquisition of Reference Spectroscopic Data: Detailed spectroscopic analysis using modern techniques such as ¹H NMR, ¹³C NMR, Fourier-transform infrared spectroscopy (FTIR), and high-resolution mass spectrometry (HRMS) should be performed. The resulting spectra would serve as the reference standards for the definitive identification of the compound.

Development of Specific Analytical Methods: Future work must focus on creating robust analytical techniques capable of separating and quantifying Acetic acid, (2,3,5-trichlorophenoxy)- from its isomers, particularly 2,4,5-T. Research into high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods, likely coupled with mass spectrometry (MS), would be the most promising avenue. researchgate.netresearchgate.net

Preliminary Environmental and Biological Screening: Following the establishment of fundamental chemical data, initial screening studies could be initiated. These should include preliminary assessments of its biodegradability in soil and water microcosms and basic toxicological assays to understand its potential biological activity and environmental risk.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.